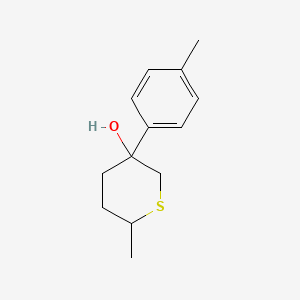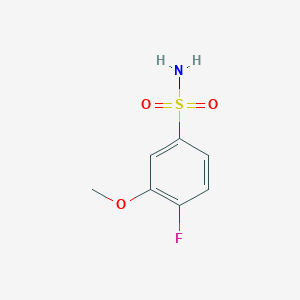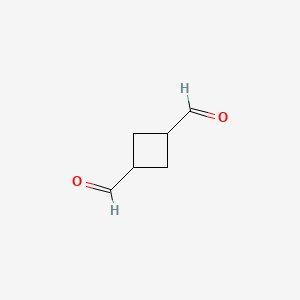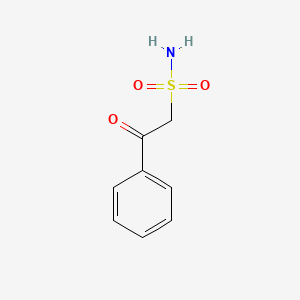
6-Methyl-3-(4-methylphenyl)thian-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-3-(4-methylphenyl)thian-3-ol is an organic compound with the molecular formula C₁₃H₁₈OS. It belongs to the class of thian-3-ol derivatives, which are known for their diverse biological activities. This compound is characterized by a thian-3-ol core structure substituted with a methyl group at the 6th position and a 4-methylphenyl group at the 3rd position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(4-methylphenyl)thian-3-ol typically involves the reaction of 4-methylthiophenol with 3-chloro-2-methylpropene under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 4-methylthiophenol attacks the electrophilic carbon of 3-chloro-2-methylpropene, resulting in the formation of the thian-3-ol ring.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH to achieve efficient production.
化学反応の分析
Types of Reactions
6-Methyl-3-(4-methylphenyl)thian-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thian-3-ol ring to a thiane ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thian-3-ol core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiane derivatives.
Substitution: Various substituted thian-3-ol derivatives.
科学的研究の応用
6-Methyl-3-(4-methylphenyl)thian-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Methyl-3-(4-methylphenyl)thian-3-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial activity.
類似化合物との比較
Similar Compounds
4-Methylphenylthian-3-ol: Lacks the methyl group at the 6th position.
6-Methylthian-3-ol: Lacks the 4-methylphenyl group.
Thian-3-ol: The parent compound without any substituents.
Uniqueness
6-Methyl-3-(4-methylphenyl)thian-3-ol is unique due to the presence of both the 6-methyl and 4-methylphenyl substituents, which confer distinct chemical and biological properties. These substituents enhance its stability, reactivity, and potential biological activities compared to its analogs.
特性
分子式 |
C13H18OS |
|---|---|
分子量 |
222.35 g/mol |
IUPAC名 |
6-methyl-3-(4-methylphenyl)thian-3-ol |
InChI |
InChI=1S/C13H18OS/c1-10-3-5-12(6-4-10)13(14)8-7-11(2)15-9-13/h3-6,11,14H,7-9H2,1-2H3 |
InChIキー |
QXVNPRSHVDVTHK-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CS1)(C2=CC=C(C=C2)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Hexahydro-2'H-spiro[oxane-4,1'-pyrrolo[1,2-a]piperazine]](/img/structure/B13253233.png)


![8-Methyl-1-oxa-7-thiaspiro[4.4]nonan-2-one](/img/structure/B13253249.png)


![(Oxan-4-ylmethyl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13253277.png)
![3-[(2-Methylpropanesulfonyl)methyl]piperidine](/img/structure/B13253280.png)






